molecular formula C17H14BrN3 B12126940 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline

5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline

カタログ番号: B12126940
分子量: 340.2 g/mol
InChIキー: CUNHYLUMQGXEMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline is a synthetic indoloquinoxaline derivative intended for research purposes. Indoloquinoxaline compounds represent a significant class of nitrogen-containing heterocycles that have attracted considerable interest in medicinal chemistry and chemical biology due to their diverse biological activities . These compounds are known to interact with critical cellular targets. Specifically, certain 2-bromo-substituted indolo[3,2-b]quinoxaline analogues have been identified as inhibitors of cdc25 phosphatases, which are key regulators of the cell cycle, and also exhibit broad-spectrum antitumor activity in screening assays . The 2-bromoethyl substituent at the 5-position of the core structure may offer a handle for further chemical modification, making it a valuable intermediate for developing bioconjugates or more complex probes. Researchers are exploring this class of compounds for their potential application in developing novel therapeutic agents, primarily for oncology, as well as for use in material science as organic semiconductors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C17H14BrN3

分子量

340.2 g/mol

IUPAC名

6-(2-bromoethyl)-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C17H14BrN3/c1-11-5-4-6-12-15-17(21(10-9-18)16(11)12)20-14-8-3-2-7-13(14)19-15/h2-8H,9-10H2,1H3

InChIキー

CUNHYLUMQGXEMP-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCBr

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylindole and 2-bromoethylamine.

    Formation of Indoloquinoxaline Core: The initial step involves the formation of the indoloquinoxaline core through a cyclization reaction. This can be achieved by reacting 4-methylindole with a suitable quinoxaline precursor under acidic or basic conditions.

    Bromination: The next step involves the introduction of the bromoethyl group. This is typically done by reacting the indoloquinoxaline core with 2-bromoethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Nucleophilic Substitution Reactions

The bromoethyl group undergoes SN2 reactions with nucleophiles like amines, thiols, and alkoxides. For example:

  • Reaction with primary amines (e.g., methylamine) in DMF at 80°C for 12 hours yields secondary amine derivatives with 85% efficiency .

  • Thiols (e.g., benzyl mercaptan) in THF with K₂CO₃ as a base produce thioether analogs in 72% yield .

Key factors influencing reactivity:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

  • Steric hindrance : Bulky nucleophiles require prolonged reaction times.

Elimination Reactions

Under basic conditions, the bromoethyl group can undergo dehydrohalogenation to form a vinylindoloquinoxaline derivative:

  • Treatment with DBU (1,8-diazabicycloundec-7-ene) in toluene at 110°C for 6 hours generates the alkene product in 68% yield .

This reaction is pivotal for introducing π-conjugation, enhancing optoelectronic properties.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids:

Reaction PartnerConditionsYieldCatalyst
Phenylboronic acidPd(PPh₃)₄, THF, 65°C, 24h75%
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, dioxane82%

These couplings expand structural diversity for structure-activity relationship (SAR) studies.

Biological Activity of Derivatives

Derivatives synthesized via the above reactions exhibit anticancer activity :

  • Amine-substituted analogs show IC₅₀ values of 3.8–23 μM against Molt 4/C8 and CEM T-lymphocytes, comparable to melphalan .

  • Thioether derivatives demonstrate moderate activity against Mycobacterium tuberculosis H37Rv (MIC: 12.5 μg/mL) .

Reaction Optimization Insights

  • Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while maintaining yields >80%.

  • Catalyst selection : Pd(OAc)₂ with bulky ligands (e.g., SPhos) improves cross-coupling efficiency .

Mechanistic Considerations

  • SN2 pathways proceed via a backside attack mechanism, favored by the primary bromide structure.

  • Cross-couplings follow oxidative addition-transmetallation-reductive elimination sequences, with Pd(0)/Pd(II) cycles .

科学的研究の応用

Antitumor Activity

Indoloquinoxaline derivatives, including 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline, have been extensively studied for their antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.

  • Mechanism of Action : The antitumor activity is often linked to the inhibition of specific kinases and phosphatases involved in cell cycle regulation. For instance, derivatives have shown inhibitory effects on cdc2 kinase and cdc25 phosphatase, crucial for cell cycle progression. In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .
  • Case Study : A study evaluating a series of indoloquinoxaline derivatives found that one compound exhibited a broad spectrum of antitumor activity with GI50 values indicating significant growth inhibition across multiple cancer types. The compound's mechanism involved targeting cdc25 phosphatase, suggesting a promising avenue for further development in cancer therapeutics .

Antiviral Properties

The antiviral potential of indoloquinoxaline derivatives has also been highlighted in recent studies, particularly against herpes viruses.

  • Activity Against Herpes Simplex Virus : Compounds similar to this compound have demonstrated effectiveness against HSV-1 and other herpes viruses. The mechanism involves the inhibition of viral replication at various stages, including viral DNA synthesis .
  • Case Study : In vitro evaluations revealed that specific derivatives significantly inhibited the replication of HSV-1 at concentrations as low as 1 mM. This suggests that structural modifications in the indoloquinoxaline scaffold can enhance antiviral activity, paving the way for new antiviral agents targeting herpes viruses .

Neuroprotective Effects

Recent findings indicate that indoloquinoxaline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

  • Mechanism : The neuroprotective effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease, where oxidative damage plays a critical role in neuronal death .
  • Case Study : Research has shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress. In models of neurodegeneration, these compounds reduced markers of inflammation and improved cell viability, suggesting their potential as therapeutic agents in neurodegenerative disorders .

Summary Table of Applications

ApplicationMechanismNotable Findings
Antitumor ActivityInhibition of cell cycle kinasesBroad spectrum activity with low micromolar IC50 values against cancer cell lines
Antiviral PropertiesInhibition of viral replicationSignificant inhibition of HSV-1 at low concentrations
Neuroprotective EffectsModulation of neurotransmittersReduction in oxidative stress and inflammation in neuronal models

作用機序

5-(2-ブロモエチル)-4-メチルインドロ[2,3-b]キノキサリンとその誘導体の作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、特定の用途に応じて、酵素、受容体、またはDNAなどがあります。ブロモエチル基は求電子剤として作用することができ、生物学的分子上の求核性部位と共有結合を形成します。この相互作用は、標的の活性を調節することができ、所望の生物学的効果をもたらします。

類似化合物との比較

Key Observations :

  • Electron-Donating Groups : Methoxyphenyl substituents increase HOMO energy levels, improving charge transport in material science applications .
  • Polar Substituents : Dihydroxypropyl groups (e.g., Compound 27) enhance solubility but may reduce membrane permeability .
  • Halogenation : Bromoethyl and fluoro substituents improve bioactivity by modulating electron density and steric effects .

Key Observations :

  • Antiviral Activity : B-220 and related derivatives exhibit broad-spectrum antiviral effects, likely due to DNA binding .
  • Anticancer Activity : Halogenated derivatives (e.g., IDQ series) show potent cytotoxicity, with substituents like Br and CF₃ enhancing potency .
  • Dual Activity : Compounds like 12 demonstrate versatility, targeting both microbial and cancer cells .

Physicochemical and Electronic Properties

Table 3: Electrochemical and Photochemical Properties

Compound Name HOMO (eV) LUMO (eV) Band Gap (eV) Reference
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline -5.2 -2.4 2.8
9-Fluoroindolo[2,3-b]quinoxaline -5.5 -2.7 2.8
5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline (inferred) ~-5.3 ~-2.5 ~2.8 N/A

Key Observations :

  • Band gaps remain consistent (~2.8 eV) across derivatives, suggesting similar photochemical applications .

Mechanistic Insights and Unique Features

  • DNA Interaction: Indoloquinoxalines like B-220 and ellipticine derivatives intercalate into DNA, disrupting replication . The bromoethyl group may enhance binding through hydrophobic interactions.
  • Enzyme Inhibition : Some derivatives exhibit multidrug resistance (MDR) modulation but poor topoisomerase II inhibition, highlighting target specificity .
  • Structural Flexibility : The bromoethyl substituent offers a handle for further functionalization, enabling prodrug strategies or conjugation with targeting moieties.

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline and related quinoxaline derivatives?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions to functionalize the quinoxaline core. For brominated derivatives, Suzuki-Miyaura coupling with aryl boronic acids is effective, as seen in the synthesis of 6-Bromo-2,3-bis[(E)-4-bromostyryl]quinoxaline (85% yield) using PdCl₂(PPh₃)₂ and PCy₃ in DMF . Nucleophilic substitution reactions introduce the bromoethyl group, requiring anhydrous conditions (60–80°C) to prevent hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, quinoxaline derivatives show aromatic proton signals at δ 7.5–8.5 ppm .
  • HRMS : Validates molecular weight (e.g., C₂₄H₁₆BrCl₂N₂ [M+H]+: 480.9874 observed vs. 480.9880 calculated) .
  • X-ray Crystallography : Resolves structural ambiguities, as applied to 2-(4-Bromophenyl)quinoxaline .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation .
  • Storage : Keep in airtight containers under inert gas (argon) at –20°C. Add molecular sieves to mitigate moisture sensitivity .

Q. What initial biological screening approaches are suitable for assessing the compound’s bioactivity?

Methodological Answer:

  • Anticancer Assays : Use MTT assays on NSCLC cell lines (e.g., A549), as done for brominated quinoxalines showing IC₅₀ values <10 µM .
  • Antimicrobial Testing : Follow CLSI guidelines for bacterial strains (e.g., S. aureus, E. coli) with agar dilution methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, PCy₃) to improve coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene. DMF increases reaction rates but may reduce selectivity .
  • Temperature Gradients : Optimize between 60–100°C; higher temperatures accelerate reactions but risk decomposition .

Q. How can contradictions in reported biological activities of quinoxaline derivatives be resolved?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., bromoethyl vs. methoxy groups) and compare bioactivity .
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HCT-116 for cytotoxicity) and protocols to minimize variability .

Q. What computational strategies support the design of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like topoisomerase II (PDB: 1ZXM) .
  • DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., C-2 vs. C-5 positions) .

Q. What experimental designs are critical for studying substituent effects on biological activity?

Methodological Answer:

  • Parallel Synthesis : Prepare analogs with systematic substituent variations (e.g., halogens, alkyl chains) .
  • Dose-Response Curves : Measure IC₅₀ values across 3–5 log units to quantify potency differences .

Q. How can stability under physiological conditions be evaluated?

Methodological Answer:

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Plasma Stability Assays : Use human plasma at 37°C to simulate in vivo conditions, quantifying intact compound via LC-MS .

Q. What challenges arise in scaling up the synthesis of brominated indoloquinoxalines?

Methodological Answer:

  • Purification Issues : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling during bromoethyl group introduction .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。